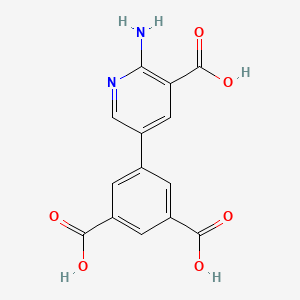
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid (5-DCHNA) is a naturally occurring compound found in plants and animals that is known to have a wide range of biological activities. 5-DCHNA is a derivative of nicotinic acid, one of the two main active ingredients in nicotine. It has been studied for its potential therapeutic applications, such as in the treatment of diabetes, obesity, cardiovascular diseases, and cancer. In addition, 5-DCHNA has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties.
Applications De Recherche Scientifique
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential to improve glucose metabolism and reduce insulin resistance in type 2 diabetes, as well as its potential to reduce obesity and cardiovascular disease risk.
Mécanisme D'action
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% is thought to act by inhibiting the activities of enzymes involved in glucose metabolism, such as glucokinase, hexokinase, and glycogen synthase. In addition, it has been found to reduce the activity of enzymes involved in the synthesis of lipids and cholesterol, such as fatty acid synthase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Finally, 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been found to reduce the expression of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has been found to reduce glucose levels in the blood, as well as to reduce insulin resistance and improve glucose tolerance in type 2 diabetes. In addition, it has been found to reduce levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in the blood. 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% has also been found to reduce inflammation, improve antioxidant status, and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments include its easy synthesis and availability, its low cost, and its wide range of biological activities. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments. For example, it has been found to be unstable in aqueous solutions, and it can be toxic at high concentrations. In addition, it is not suitable for long-term storage, as it can degrade over time.
Orientations Futures
The potential applications of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% are still being explored, and there are many future directions for research. For example, further studies are needed to investigate the effects of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% on other diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research is needed to explore the mechanisms of action of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% and to develop more effective formulations for its use. Finally, studies are needed to investigate the potential synergistic effects of 5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% with other compounds, such as natural products, pharmaceuticals, and nutraceuticals.
Méthodes De Synthèse
5-(3,5-Dicarboxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized from nicotinic acid and a dicarboxylic acid. The reaction involves the condensation of the two molecules in the presence of an acid catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. It can also be synthesized from a variety of other starting materials, such as nicotinamide, nicotinic acid, and glucose.
Propriétés
IUPAC Name |
5-(5-carboxy-6-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-11-10(14(21)22)4-9(5-15-11)6-1-7(12(17)18)3-8(2-6)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFVMHYMLYAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688286 |
Source


|
| Record name | 5-(5-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262008-97-8 |
Source


|
| Record name | 5-(5-Carboxy-6-oxo-1,6-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)